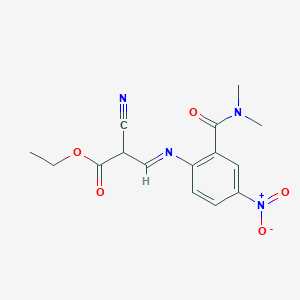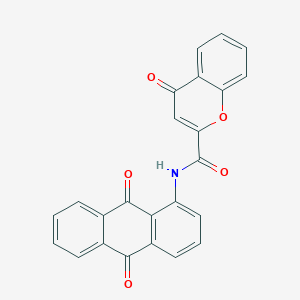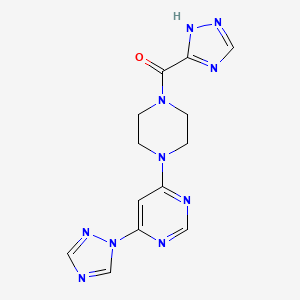
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains multiple functional groups, including two 1,2,4-triazole rings, a pyrimidine ring, and a piperazine ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds are typically synthesized through a series of reactions involving the formation of the triazole and pyrimidine rings, followed by the introduction of the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of characteristic peaks in these spectra can confirm the presence of the various functional groups in the molecule .Chemical Reactions Analysis
The compound, being a part of the 1,2,4-triazole derivatives, is likely to undergo reactions typical of these compounds. This includes reactions at the triazole ring, the pyrimidine ring, and the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For example, the melting point, yield, and IR spectrum of a similar compound have been reported .Scientific Research Applications
Metabolism and Pharmacokinetics
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone” and its derivatives have been studied for their metabolism, excretion, and pharmacokinetics. For instance, a study by Sharma et al. (2012) explored the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, emphasizing the compound's rapid absorption and the primary role of hydroxylation in its metabolism (Sharma et al., 2012).
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds with potential therapeutic applications. Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, which exhibited anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study by Tsuno et al. (2017) identified a series of novel derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects in animal models (Tsuno et al., 2017).
Antimicrobial and Antiproliferative Activities
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel et al., 2011). Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and tested their antiproliferative effect against human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).
New Methodologies in Synthesis
Bhat et al. (2018) developed a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering a simple and efficient method for synthesizing these compounds (Bhat et al., 2018).
Imaging Agents for Parkinson's Disease
Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the relevance of such compounds in neurodegenerative disease research (Wang et al., 2017).
Future Directions
Given the promising anticancer activities of similar compounds, future research could focus on optimizing the structure of these compounds to develop more selective and potent anticancer molecules . Additionally, further investigation into the mechanism of action of these compounds could provide valuable insights into their therapeutic potential .
properties
IUPAC Name |
1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N10O/c24-13(12-17-8-18-20-12)22-3-1-21(2-4-22)10-5-11(16-7-15-10)23-9-14-6-19-23/h5-9H,1-4H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEBOYZBQGCKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)
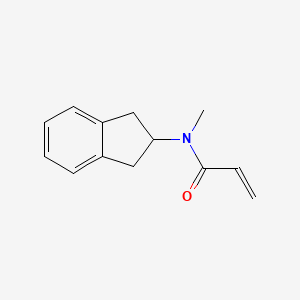
![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2776863.png)
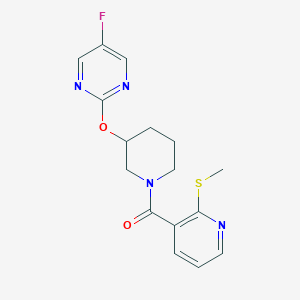
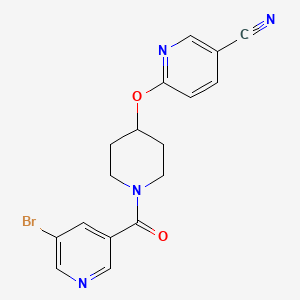
![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
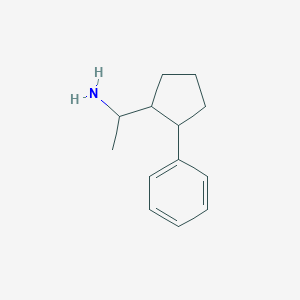
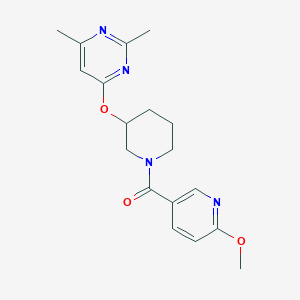
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
